![molecular formula C13H12ClNO B2434024 3-((4-Chlorophenoxy)methyl)aniline CAS No. 1016681-15-4](/img/structure/B2434024.png)
3-((4-Chlorophenoxy)methyl)aniline
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Overview
Description
“3-((4-Chlorophenoxy)methyl)aniline” is a chemical compound with the molecular formula C12H9Cl2NO . It is also known by other names such as “3-Chloro-4-(4-chlorophenoxy)aniline” and "Benzenamine, 3-chloro-4-(p-chlorophenoxy)-" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a compound named “rafoxanide” was synthesized from 4-chlorophenol in three steps, with an overall yield of 74% . The key stages of the synthesis involved the iodination of salicylic acid and the reaction of 3,5-diiodosalicylic acid with an aminoether .
Molecular Structure Analysis
The molecular structure of “3-((4-Chlorophenoxy)methyl)aniline” consists of a benzene ring attached to an aniline group and a chlorophenoxy group . The presence of these functional groups may influence the compound’s reactivity and properties.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-((4-Chlorophenoxy)methyl)aniline” include a density of 1.4±0.1 g/cm3, a boiling point of 364.7±37.0 °C at 760 mmHg, and a flash point of 174.4±26.5 °C . It also has a molar refractivity of 66.7±0.3 cm3, and a polar surface area of 35 Å2 .
Scientific Research Applications
Molecular Structure Analysis
- 3-((4-Chlorophenoxy)methyl)aniline's molecular geometry and vibrational frequencies have been extensively studied using density functional methods and Hartree-Fock calculations. This research provides insights into its molecular structure and potential applications in materials science and chemistry. (Kurt, Yurdakul, & Yurdakul, 2004)
Environmental Applications
- The degradation of aniline and its derivatives, like 3-((4-Chlorophenoxy)methyl)aniline, by bacterial strains such as Delftia sp. AN3, highlights its potential applications in bioremediation and environmental protection. This strain can use aniline as a sole carbon, nitrogen, and energy source, indicating a viable method for the detoxification of contaminated sites. (Liu et al., 2002)
Chemical Synthesis
- The compound has been used in the synthesis of various chemicals, including Schiff bases and polyurethane cationomers. These applications demonstrate its versatility in organic synthesis and material science. (Bairagi, Bhosale, & Deodhar, 2009); (Buruianǎ et al., 2005)
Biomedical Research
- The design and synthesis of multidentate ligands with rhenium cores using derivatives of 3-((4-Chlorophenoxy)methyl)aniline have shown potential in biomedical applications, possibly including drug development and diagnostic imaging. (Wang et al., 2017)
Analytical Chemistry
- The compound's derivatives have been used to study the aminolysis of certain carbonates, contributing to a deeper understanding of reaction mechanisms in organic chemistry. (Castro et al., 2003)
Safety and Hazards
Safety data sheets suggest that exposure to “3-((4-Chlorophenoxy)methyl)aniline” should be avoided as it may be toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, serious eye damage, and may be suspected of causing genetic defects and cancer . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .
Future Directions
The compound “3-chloro-4-(4-chlorophenoxy) aniline” has shown antimalarial activity against both sensitive and resistant human and mice malaria parasites . This suggests that “3-((4-Chlorophenoxy)methyl)aniline” and similar compounds could be promising candidates for the development of novel drugs for the management of multi-drug resistant malaria parasites . Further preclinical and clinical studies are recommended to evaluate its value .
Mechanism of Action
Target of Action
The primary target of 3-((4-Chlorophenoxy)methyl)aniline, also known as ATSA, is the malaria parasite . This compound has been shown to have antimalarial activity against both sensitive and resistant strains of human and mice malaria parasites .
Mode of Action
ATSA is a hybrid molecule synthesized via covalent linkage of artesunate (ATS) and 3-chloro-4-(4-chlorophenoxy)aniline (ANI) under the concept of covalent biotherapy .
Pharmacokinetics
In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of ATSA was assayed using PreADMET online prediction tool . ATSA has high intestinal absorption (HIA) > 95% and has medium human ether-a-go-go related gene (hERG) K+ channel inhibition risks . The effective dosage-50 (ED50) of ATSA was found to be 4.211, 2.601, and 3.875 mg/kg body weight against P. berghei ANKA, lumefantrine resistant (LuR), and piperaquine resistant (PQR) lines, respectively .
Result of Action
The result of ATSA’s action is the suppression of malaria parasites. Inhibitory concentrations-50 (IC50) of ATSA is 11.47 ± 1.3 (3D7) and 1.45 ± 0.26 (W2) against 4.66 ± 0.93 (3D7) and 0.60 ± 0.15 (W2) ng/ml of ATS with a selective index of 2180.91 (3D7) and a therapeutic index (TI) of > 71 . The in vivo activity of ATSA was above 40% .
Action Environment
properties
IUPAC Name |
3-[(4-chlorophenoxy)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-11-4-6-13(7-5-11)16-9-10-2-1-3-12(15)8-10/h1-8H,9,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLRTSYDMHTSJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)COC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Chlorophenoxy)methyl)aniline |
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